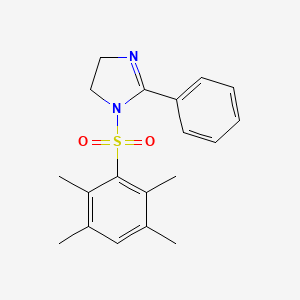
2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phenyl group, a tetramethylbenzenesulfonyl group, and a dihydroimidazole ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the dihydroimidazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group and the tetramethylbenzenesulfonyl group are then introduced through subsequent reactions, often involving electrophilic aromatic substitution and sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the imidazole ring, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.
Scientific Research Applications
2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism by which 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The phenyl and imidazole rings can also participate in various binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-imidazole
- 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-pyrrole
- 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole
Uniqueness
What sets 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-phenyl-1-(2,3,5,6-tetramethylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-12-14(2)16(4)18(15(13)3)24(22,23)21-11-10-20-19(21)17-8-6-5-7-9-17/h5-9,12H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEMOGFUXKYKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2529421.png)
![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)
![3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE](/img/structure/B2529424.png)
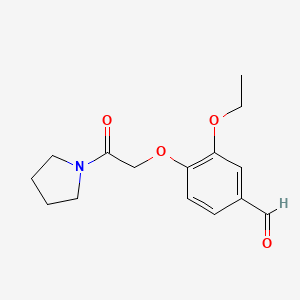
![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)
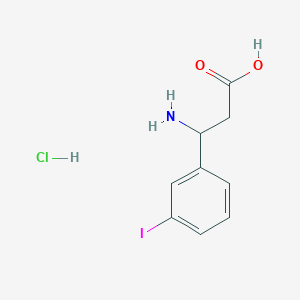
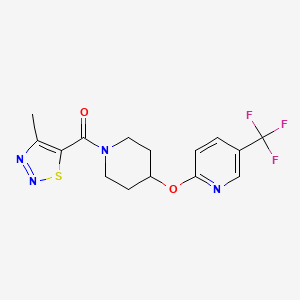
![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)
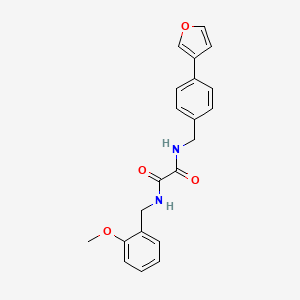
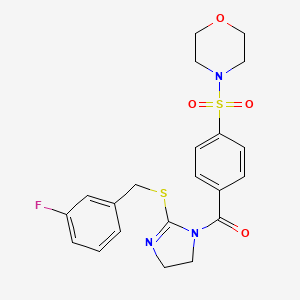
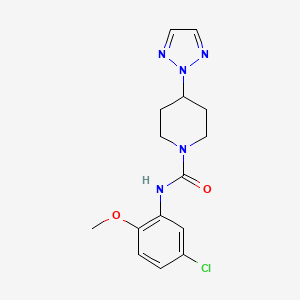

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2529440.png)
![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)
